N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide
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Overview
Description
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method includes the condensation of indole-3-carboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The hydrazine linkage may facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
Uniqueness
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various research fields .
Properties
CAS No. |
765907-45-7 |
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Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H22N4O3/c1-2-11-28-17-9-7-15(8-10-17)21(27)23-14-20(26)25-24-13-16-12-22-19-6-4-3-5-18(16)19/h3-10,12-13,22H,2,11,14H2,1H3,(H,23,27)(H,25,26)/b24-13+ |
InChI Key |
SZQQRQZUJSVVHH-ZMOGYAJESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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